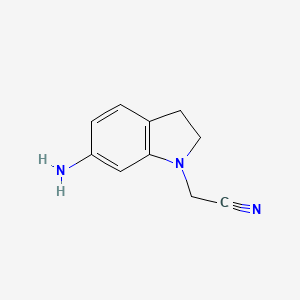

2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(6-amino-2,3-dihydroindol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-4-6-13-5-3-8-1-2-9(12)7-10(8)13/h1-2,7H,3,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLIAWLNKVWRQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors, which makes them valuable for treatment and the development of new useful derivatives.

Mode of Action

The interaction of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile with its targets leads to a variety of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

The biochemical pathways affected by 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile are diverse due to the broad-spectrum biological activities of indole derivatives. The compound’s effects on these pathways lead to its various biological activities, contributing to its potential for therapeutic applications.

Result of Action

The molecular and cellular effects of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile’s action would be dependent on its specific biological activity. For instance, if the compound exhibits antiviral activity, it could inhibit viral replication within the cell.

Biological Activity

2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile, a compound with a unique indole structure, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, particularly focusing on antibacterial and antifungal activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile

- CAS Number : 1019555-70-4

This structure is characterized by an indole moiety that is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile against various bacterial strains. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Methicillin-resistant S. aureus (MRSA) | 1.00 |

| Escherichia coli | Not active |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

The compound demonstrated a low MIC against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Antifungal Activity

In addition to its antibacterial effects, this compound also shows antifungal activity against pathogens such as Candida albicans.

Antifungal Activity :

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 7.80 |

These findings suggest that 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile could be a promising candidate for developing antifungal therapies .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the indole structure may interact with bacterial DNA gyrase or other targets critical for bacterial survival and replication. This interaction could inhibit essential processes such as DNA replication and transcription, leading to cell death .

Case Studies

Several studies have reported on the synthesis and evaluation of derivatives of indole compounds similar to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile. For instance:

- Study on Indole Derivatives : A study synthesized various indole derivatives and evaluated their antimicrobial activities against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the indole structure could enhance antibacterial potency .

- Antimicrobial Screening : Another research highlighted the use of molecular docking studies to predict the binding affinity of these compounds to bacterial targets, supporting the hypothesis that structural modifications can lead to improved efficacy against resistant strains .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile is in the development of pharmaceutical agents. Its structural features suggest potential activity against various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The indole moiety is known for its role in numerous bioactive compounds, making it a target for anticancer drug development.

- Neuroprotective Effects : Research has suggested that compounds with similar structures can have neuroprotective properties. This compound may be investigated for its potential to protect neuronal cells from oxidative stress and apoptosis.

Biological Studies

The compound is also valuable in biological research for its ability to serve as a biochemical probe:

- Enzyme Inhibition Studies : It can be used to explore enzyme inhibition mechanisms, particularly those related to metabolic pathways affected by indole derivatives.

- Receptor Binding Studies : Its interaction with specific receptors can provide insights into signaling pathways and pharmacodynamics.

Material Science

In addition to biological applications, 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile has potential uses in material science:

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with specific properties due to its functional groups that allow for further modification.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the cytotoxic effects of various indole derivatives on human breast cancer cell lines. The findings indicated that compounds similar to 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile showed significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanisms

Research conducted at a leading university explored the neuroprotective effects of indole derivatives on neuronal cell cultures exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and oxidative damage markers, suggesting a protective mechanism that warrants further investigation.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key structural and physicochemical differences between 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile and related compounds:

*Estimated based on structural analogs.

Preparation Methods

Synthesis of the Indoline Core

The synthesis typically begins with the preparation of the 2,3-dihydro-1H-indole (indoline) scaffold, which can be achieved by:

Reduction of Indole or Substituted Indoles: Catalytic hydrogenation of indole derivatives under mild conditions (room temperature) using transition metal catalysts such as Pt, Pd/C, or Raney nickel yields the indoline structure. This reduction preserves the aromatic system while saturating the 2,3-double bond.

Cyclization Reactions: Intramolecular cyclization of appropriate precursors under acidic conditions can also furnish the indoline ring.

Purification and Characterization

Following synthesis, purification is typically performed by:

Flash Column Chromatography: Using silica gel and solvent gradients such as cyclohexane:ethyl acetate (0–80% ethyl acetate) to isolate the pure compound.

Crystallization: For some derivatives, crystallization from cyclohexane or other suitable solvents can yield high-purity products with excellent yields.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Indoline formation | Catalytic hydrogenation (Pt, Pd/C, Raney Ni) | Room temperature | Few hours | High | Mild conditions preserve ring integrity |

| Nitration | H2SO4 + fuming HNO3 | 0 to -15 to 10 °C | ~1 hour | ~90 | Selective nitration at 6-position |

| Nitro reduction | Pd/C + H2 or Zn + AcOH | Room temperature | Several hours | High | Converts nitro to amino group |

| N-Alkylation with cyanomethyl halide | Base (NaH, K2CO3), polar aprotic solvent (DMF, DCM) | Room temperature to reflux | Several hours | Moderate to high | Yields 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile |

| One-pot Strecker-type reaction | Aldehyde + amine + K3[Fe(CN)6]/K4[Fe(CN)6], tBuOH:H2O | 80 °C | 4–13 hours | 50–80 | Alternative cyanation method |

Research Findings and Optimization Notes

The nitration step requires precise temperature control to avoid over-nitration or ring degradation. The use of mixed acid systems at low temperature is crucial for regioselectivity.

Catalytic hydrogenation is preferred for nitro reduction due to cleaner reaction profiles and easier work-up compared to metal-acid reductions.

The N-alkylation step may require optimization of base strength and solvent polarity to maximize nucleophilicity of the indoline nitrogen and minimize side reactions.

The Strecker-type cyanation using potassium hexacyanoferrate salts in aqueous-organic mixtures provides an environmentally benign alternative, with yields influenced by cyanide source, solvent system, and reaction time.

Purification by flash chromatography with gradient elution ensures high purity, critical for subsequent biological or material applications.

Q & A

Q. What are the established synthetic routes for 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile, and how can researchers optimize yield in multi-step reactions?

Methodological Answer:

- Stepwise Synthesis:

- Nitro Reduction: Start with 2-(6-nitro-2,3-dihydro-1H-indol-1-yl)acetonitrile. Use catalytic hydrogenation (e.g., Pd/C, H₂) or alternative reducing agents (e.g., SnCl₂/HCl) to reduce the nitro group to an amine. Monitor reaction completion via TLC or HPLC .

- Intermediate Handling: Neutralize intermediates (e.g., HCl salts) using bases like NaHCO₃ to isolate free amines. Purify via recrystallization or column chromatography .

Q. How can researchers determine the crystal structure of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)acetonitrile?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures).

- Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å). Collect data at 293 K with a Bruker D8 Venture diffractometer .

- Refinement: Process data with SHELXT for structure solution and SHELXL for refinement. Address disorder using restraints and constraints. Target R-factor < 0.05 for high reliability .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

Methodological Answer:

- HPLC: Use C18 columns with gradient elution (e.g., 0.1% TFA in H₂O/MeCN). Set parameters: flow rate = 1.0 mL/min, detection at 254 nm. Compare retention times against standards .

- NMR: Assign peaks via ¹H/¹³C NMR (400 MHz, CDCl₃ or DMSO-d₆). Key signals: NH₂ protons (~5.0–6.0 ppm), acetonitrile CH₂ (δ ~4.2 ppm), and indole aromatic protons (δ 6.5–7.5 ppm) .

- HRMS: Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) using ESI-TOF. Accept mass error < 5 ppm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for indole-acetonitrile derivatives?

Methodological Answer:

- Meta-Analysis: Compare bioassay conditions across studies (e.g., cell lines, receptor subtypes, compound concentrations). Use tools like Prism for dose-response curve normalization.

- Controlled Replication: Standardize assays (e.g., cAMP modulation for GPCR targets) with positive controls (e.g., serotonin for 5-HT receptors). Validate via orthogonal methods (e.g., SPR vs. radioligand binding) .

- Structural Modifications: Synthesize analogs to isolate pharmacophores. For example, replace the 6-amino group with methoxy to assess hydrogen-bonding contributions .

Q. What strategies mitigate challenges in regioselective functionalization of the indole ring during synthesis?

Methodological Answer:

- Directing Groups: Introduce temporary groups (e.g., acetyl at N1) to steer C2/C3 functionalization. Remove post-reaction via hydrolysis .

- Catalytic Systems: Optimize Pd or Fe catalysts with ligands (e.g., PPh₃) to enhance C2 selectivity in cross-couplings. Screen solvents (e.g., DMF for polar intermediates) .

- Computational Modeling: Use DFT (e.g., Gaussian 16) to predict reactive sites. Calculate Fukui indices for electrophilic/nucleophilic attack hotspots .

Q. How should researchers address crystallographic disorder in structurally flexible derivatives?

Methodological Answer:

- Data Collection: Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density.

- Refinement Tricks: Apply SHELXL commands (e.g.,

PART,SAME) to model disorder. UseISORrestraints for thermal parameters of mobile groups (e.g., CH₂CN) . - Validation: Check via RIGU plots and ADDSYM to avoid over-interpretation. Deposit validated CIFs in the Cambridge Structural Database .

Q. What safety protocols are critical during large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.